3-Benzyl-2,4-dibromoquinoline
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Overview
Description
3-Benzyl-2,4-dibromoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms at the 2 and 4 positions, along with a benzyl group at the 3 position, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,4-dibromoquinoline typically involves the bromination of quinoline derivatives. One common method is the bromination of 3-benzylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-2,4-dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position to form benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted quinoline derivatives
- Benzyl alcohol or benzaldehyde derivatives
- Tetrahydroquinoline derivatives
Scientific Research Applications
3-Benzyl-2,4-dibromoquinoline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design and development.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Benzyl-2,4-dibromoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinoline ring can participate in various binding interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
- 2,4-Dibromoquinoline
- 3-Benzylquinoline
- 2,4-Dichloroquinoline
Comparison: 3-Benzyl-2,4-dibromoquinoline is unique due to the presence of both bromine atoms and a benzyl group, which enhances its reactivity and biological activity compared to its analogs. The bromine atoms increase the compound’s electrophilicity, making it more susceptible to nucleophilic attacks, while the benzyl group provides additional sites for functionalization .
Properties
Molecular Formula |
C16H11Br2N |
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Molecular Weight |
377.07 g/mol |
IUPAC Name |
3-benzyl-2,4-dibromoquinoline |
InChI |
InChI=1S/C16H11Br2N/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
GYZHNZKOCOXFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N=C2Br)Br |
Origin of Product |
United States |
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